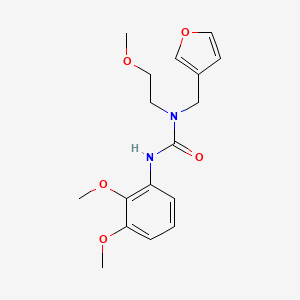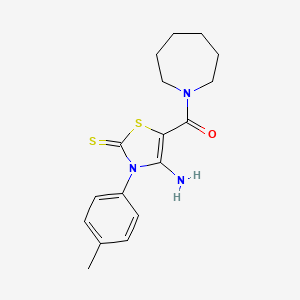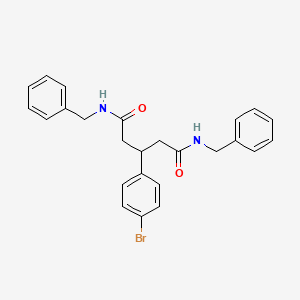
N1,N5-dibenzyl-3-(4-bromophenyl)pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N5-dibenzyl-3-(4-bromophenyl)pentanediamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of diamide that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
Synthesis and Characterization
N1,N5-dibenzyl-3-(4-bromophenyl)pentanediamide and its derivatives are significant in the synthesis and characterization of novel compounds. For instance, N,N,N′,N′-tetraphenyl-1,4-phenylenediamine (TPPA)-containing aromatic dibromides have been synthesized, leading to the creation of novel conjugated polymers with excellent solubility in common organic solvents. These polymers exhibit high thermal stability, useful levels of solubility, and are promising for electrochromic applications due to their hole-transporting properties (Chen et al., 2010).
Biological Activity and Applications
Compounds structurally related to this compound, such as dibenzyl bromophenols, exhibit diverse biological activities. For instance, novel dibenzyl bromophenols have shown selective cytotoxicity against human cancer cell lines, suggesting their potential use in cancer treatment. This highlights the significance of such compounds in medicinal chemistry and drug discovery (Xu et al., 2004).
Material Science and Catalysis
In the field of material science and catalysis, derivatives related to this compound are used to create materials with specific properties. For instance, a [2+3] organic cage compound based on the condensation reaction involving similar components demonstrates selective adsorption of gases, pointing towards applications in gas storage or separation technologies (Jiang et al., 2011).
Propriétés
IUPAC Name |
N,N'-dibenzyl-3-(4-bromophenyl)pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN2O2/c26-23-13-11-21(12-14-23)22(15-24(29)27-17-19-7-3-1-4-8-19)16-25(30)28-18-20-9-5-2-6-10-20/h1-14,22H,15-18H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFDOQUPQXSTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

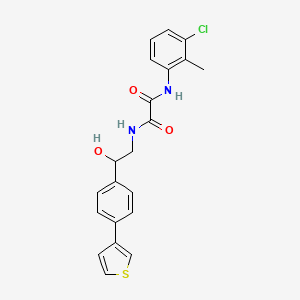

![1-(2-(benzyl(methyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2639917.png)
![N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2639918.png)
![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2639919.png)
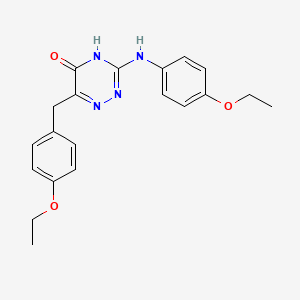
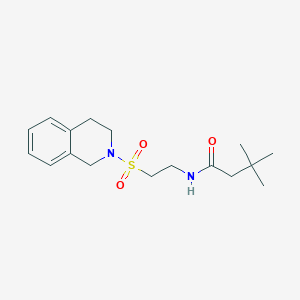

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2639927.png)
![7-(ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2639928.png)

